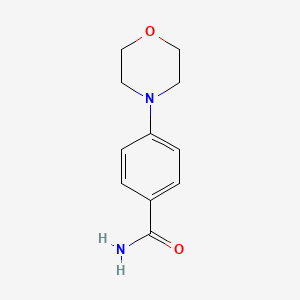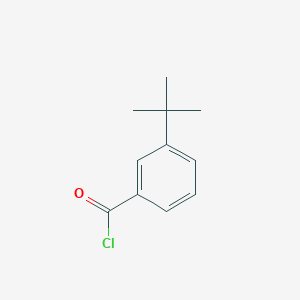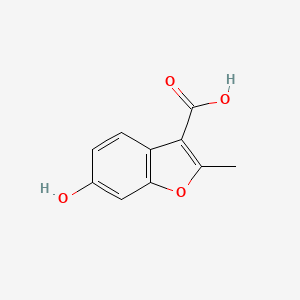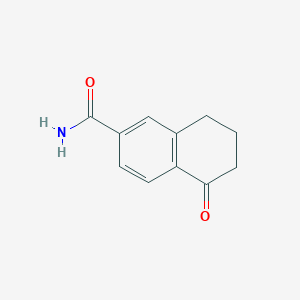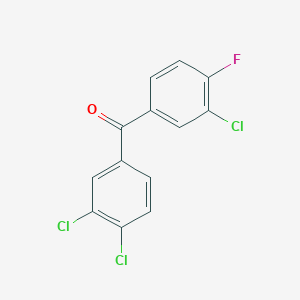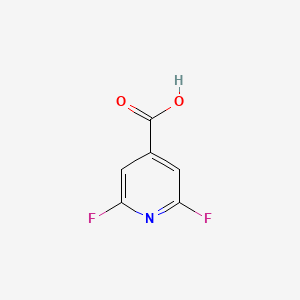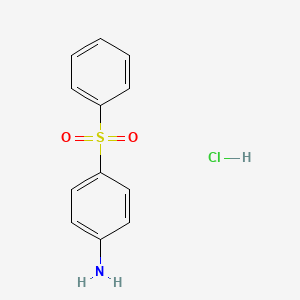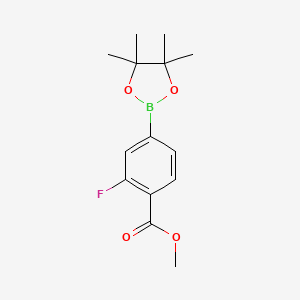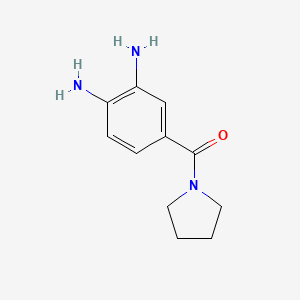
(3,4-diaMinophenyl)(pyrrolidin-1-yl)Methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-diaminophenyl)(pyrrolidin-1-yl)methanone, also known as DAPM or RL-384, is a synthetic compound. It has the molecular formula C11H15N3O and a molecular weight of 205.26 . This compound has garnered attention for its potential therapeutic applications in various fields of research and industry.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, alkylaminophenol compounds, which are a class of heterocycle compounds containing amine and phenol groups, are synthesized by the Petasis reaction . This reaction occurs between aldehyde, amine, and boronic acid . The reaction conditions are mild, making it preferred in many applications .Molecular Structure Analysis
The molecular structure of (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
1. Synthesis and Memory Properties in Polyimides
(Gao et al., 2023) report the synthesis of asymmetric diamines, including (3,5-diaminophenyl)(pyrrolidin-1-yl)methanone, used for creating polyimides with high thermal stability and organic solubility. These polyimides exhibit nonvolatile memory behavior and are useful in flash memory-type storage devices.
2. Precipitation-Resistant Solution Formulation
(Burton et al., 2012) discuss the development of a solution formulation for a compound structurally similar to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone. This formulation aims to increase in vivo exposure for poorly water-soluble compounds, potentially beneficial in early clinical and toxicological studies.
3. Molecular Structure and Physicochemical Properties
(Huang et al., 2021) focus on compounds structurally related to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone, analyzing their crystal structure and physicochemical properties using density functional theory (DFT). This research highlights the importance of these compounds in structural chemistry and materials science.
4. Synthesis and Characterization of Polyimides and Nanocomposites
(Sadhasivam & Muthusamy, 2016) report the synthesis of optically active polyimides using a compound similar to (3,4-diaminophenyl)(pyrrolidin-1-yl)methanone. The resulting polyimides and nanocomposites exhibit low dielectric constants and high thermal stability, making them valuable in electronic and materials applications.
特性
IUPAC Name |
(3,4-diaminophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONIYEZFNRLYCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



